molecular formula C10H10N4S B12917772 N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 207307-88-8

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12917772
CAS No.: 207307-88-8
M. Wt: 218.28 g/mol
InChI Key: RUVOGSNRSFNCQS-UHFFFAOYSA-N
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Description

N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of N-allyl-5-chloro-2-thiophenecarboxamide with meta-chloroperbenzoic acid in dichloromethane. The reaction mixture is stirred overnight at room temperature and then washed with sodium hydrogen sulfate solution .

Industrial Production Methods

While specific industrial production methods for N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Meta-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Substituted derivatives at the allyl group.

Scientific Research Applications

N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-5-chloro-2-thiophenecarboxamide
  • N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine derivatives

Uniqueness

N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiadiazole ring with a pyridine ring and an allyl group makes it a versatile compound for various applications.

Properties

CAS No.

207307-88-8

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

N-prop-2-enyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10N4S/c1-2-6-12-10-14-13-9(15-10)8-5-3-4-7-11-8/h2-5,7H,1,6H2,(H,12,14)

InChI Key

RUVOGSNRSFNCQS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(S1)C2=CC=CC=N2

Origin of Product

United States

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